molecular formula C19H17NO4 B3597857 ethyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

ethyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

Cat. No.: B3597857
M. Wt: 323.3 g/mol
InChI Key: SUMQEPHGGONWSG-UHFFFAOYSA-N
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Description

Ethyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring, which is a fused aromatic system, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of ethyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to synthesize benzofuran derivatives with high yields and purity.

Chemical Reactions Analysis

Ethyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, leading to inhibition or activation of biological processes. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate can be compared with other benzofuran derivatives such as:

Properties

IUPAC Name

ethyl 3-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-23-19(22)13-7-6-8-14(11-13)20-18(21)17-12(2)15-9-4-5-10-16(15)24-17/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMQEPHGGONWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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